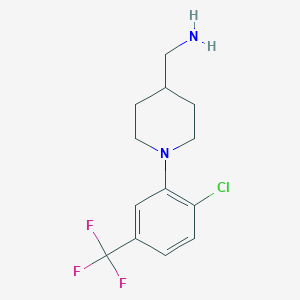
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with piperidine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, resulting in therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl group but lacks the piperidine ring and chloro substitution.
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar in structure but contains a nitro group and a different substitution pattern.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a piperidine ring.
Uniqueness
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the piperidine ring, allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H16ClF3N2 |
|---|---|
Molecular Weight |
292.73 g/mol |
IUPAC Name |
[1-[2-chloro-5-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H16ClF3N2/c14-11-2-1-10(13(15,16)17)7-12(11)19-5-3-9(8-18)4-6-19/h1-2,7,9H,3-6,8,18H2 |
InChI Key |
ZQNZUWSOWNKECU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



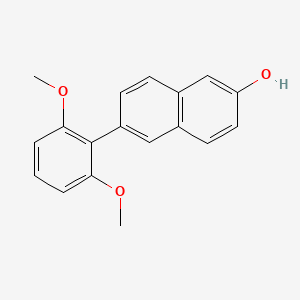

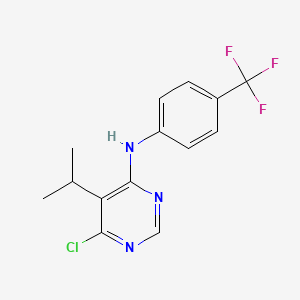
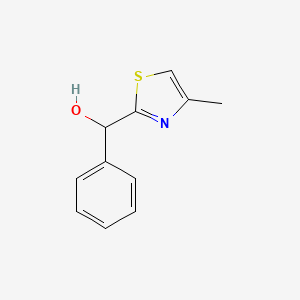
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
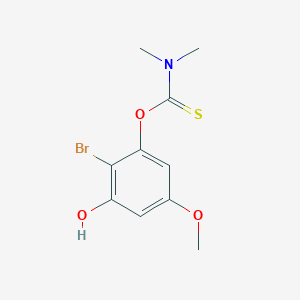
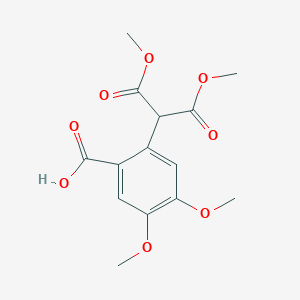
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
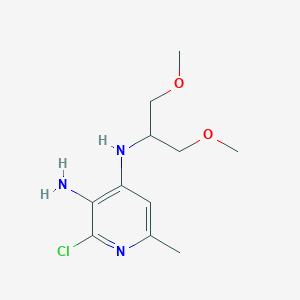
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
